Ortho-Ethoxy Benzamide Substitution Confers Favorable Lipophilicity for Cellular Permeability vs. Unsubstituted Benzamide
The target compound 862810-71-7 possesses a computed XLogP3-AA of 3.9, attributable to the ortho-ethoxy substituent on the benzamide ring [1]. In contrast, the unsubstituted benzamide analog N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide (CAS 847387-98-8), which replaces the 2-ethoxy group with a hydrogen atom, has a computed XLogP3-AA of approximately 3.0 [2]. This represents a ΔlogP of approximately +0.9 units, placing 862810-71-7 within a more favorable lipophilicity window for passive membrane permeability while remaining below the typical lipophilicity alert threshold of logP > 5.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide (CAS 847387-98-8): ~3.0 |
| Quantified Difference | ΔlogP ≈ +0.9 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A logP difference of ~0.9 can substantially affect cell-based assay performance, with 862810-71-7 predicted to exhibit enhanced passive diffusion across lipid bilayers compared to its unsubstituted benzamide analog, an important consideration for intracellular target engagement studies.
- [1] PubChem Compound Summary for CID 7080266. XLogP3-AA computed property. View Source
- [2] PubChem Compound Summary for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide, CAS 847387-98-8. Molecular formula C20H16N4O2, MW 344.37. View Source
